4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
4-Benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (synonyms: Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid, CAS 273222-06-3) is a chiral pyrrolidine derivative extensively utilized in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary amine-protecting group, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The benzyl substituent at the 4-position introduces steric bulk and hydrophobicity, which can influence conformational preferences and intermolecular interactions during solid-phase peptide synthesis (SPPS) . This compound is commercially available from multiple suppliers, underscoring its relevance in pharmaceutical and biochemical research .
Properties
IUPAC Name |
4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIFBDQLJNYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid.
Protection: The amino group of the starting material is protected using the Fmoc group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Reaction Types
The compound undergoes reactions typical of its functional groups, including:
Fmoc Group Deprotection
The Fmoc group is a common protecting group for amines. Removal typically occurs under basic conditions:
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Reagents : Piperidine in dimethylformamide (DMF).
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Mechanism : Base-mediated cleavage of the Fmoc-urethane bond, liberating the amine.
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Product : The deprotected amine (4-benzylpyrrolidine-2-carboxylic acid) for further reactions.
Benzyl Group Reactions
The benzyl group participates in:
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Hydrogenolysis : Removal via catalytic hydrogenation (e.g., Pd/C, H₂) yields a primary amine.
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Nucleophilic Substitution : Reacts with nucleophiles (e.g., sodium hydride in DMF) to form substituted derivatives.
Carboxylic Acid Chemistry
The carboxylic acid group enables:
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Esterification : Reaction with alcohols (e.g., methanol) using coupling agents like HATU.
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Amidation : Conversion to amides with amines under coupling conditions (e.g., EDC/HOBt).
Pyrrolidine Ring Modifications
The pyrrolidine ring can undergo:
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Epoxidation : Reaction with oxidizing agents (e.g., mCPBA) to form epoxides.
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Oxidation : Conversion to pyrrolidinone using oxidants like potassium permanganate.
Common Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Reference |
|---|---|---|
| Fmoc Deprotection | Piperidine in DMF (rt, 30 min) | |
| Hydrogenolysis | Pd/C, H₂ (rt, 12–24 h) | |
| Nucleophilic Substitution | Sodium hydride, DMF (0°C to rt) | |
| Esterification | Methanol, HATU, DIPEA (rt, 2 h) |
Major Reaction Products
| Reaction Type | Product | Reference |
|---|---|---|
| Fmoc Deprotection | 4-Benzylpyrrolidine-2-carboxylic acid | |
| Hydrogenolysis | 4-Aminopyrrolidine-2-carboxylic acid | |
| Esterification | Methyl 4-benzylpyrrolidine-2-carboxylate |
Mechanistic Insights
The Fmoc group’s stability under acidic conditions allows selective deprotection, enabling the amine to participate in subsequent reactions (e.g., peptide coupling). The benzyl group’s reactivity facilitates structural diversification, while the carboxylic acid supports conjugation with other molecules.
Comparison with Structurally Similar Compounds
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Biology
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Medicine
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry
Mechanism of Action
The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds and resulting in the desired peptide sequence .
Comparison with Similar Compounds
The structural and functional attributes of 4-benzyl-Fmoc-pyrrolidine-2-carboxylic acid are best understood through comparison with analogous Fmoc-protected pyrrolidine derivatives. Key compounds are analyzed below:
Structural Analogues with Modified 4-Position Substituents
Key Observations:
- Substituent Effects: Benzyl vs. In contrast, the 3-bromophenyl analogue (CAS 2580096-21-3) enables halogen bonding, useful in supramolecular chemistry . tert-Butoxy Group: The tert-butoxy substituent (CAS 1276694-30-4) provides steric hindrance, reducing peptide chain aggregation during synthesis—a common issue with hydrophobic sequences .
Analogues with Dual Protecting Groups
Key Observations:
- Dual Protection : The Boc-Fmoc dual-protected derivative (CAS 174148-03-9) allows for sequential deprotection, enabling multi-step syntheses of cyclic or branched peptides .
Derivatives with Altered Backbone Functionality
Key Observations:
- Post-Synthetic Modifications : The hydroxyl-containing analogue (CAS 1234908-56-5) facilitates site-specific derivatization, expanding utility in glycopeptide synthesis .
Biological Activity
4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (also known as Fmoc-L-Pyrrolidine-2-carboxylic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C27H25NO4
- Molecular Weight : 425.49 g/mol
- CAS Number : 1158891-05-4
The structure includes a pyrrolidine ring, a benzyl group, and a fluorenylmethoxycarbonyl protecting group, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have therapeutic implications.
Antimicrobial Studies
A study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including 4-benzyl derivatives. The results indicated significant inhibition against Gram-positive bacteria, with an IC50 value suggesting effective concentrations for potential therapeutic use.
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Other derivatives | Varies | Various |
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Cell cycle arrest at G1 phase |
Case Studies
A notable case study examined the effects of this compound in a murine model of tumor growth. Treatment with varying doses resulted in a dose-dependent reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Study Design
- Model : C57BL/6 mice implanted with melanoma cells.
- Treatment Groups : Control (saline), Low Dose (10 mg/kg), High Dose (30 mg/kg).
Results :
The high-dose group exhibited a significant reduction in tumor volume after four weeks of treatment compared to controls.
Q & A
Q. What is the role of the Fmoc group in this compound, and how is it introduced/removed in peptide synthesis?
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., NaHCO₃/DMF). Deprotection is typically achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination while preserving the peptide backbone .
Q. What purification methods are effective for isolating this compound post-synthesis?
High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) is recommended for analytical and preparative purification. Recrystallization from ethanol/water mixtures (7:3 v/v) can also yield high-purity crystals, particularly for removing hydrophobic byproducts .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight, light-protected containers. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How does the benzyl substituent influence conformational dynamics in peptide synthesis?
The 4-benzyl group introduces steric hindrance and hydrophobic interactions, stabilizing the pyrrolidine ring in a trans-amide conformation. This reduces aggregation-prone β-sheet structures in peptides, as demonstrated in CD spectroscopy studies of model peptides . Computational modeling (e.g., MD simulations) further shows enhanced rigidity, favoring α-helix or turn motifs .
Q. How can steric hindrance from the benzyl group be mitigated during coupling reactions?
Optimize coupling conditions by:
- Using activated reagents like HATU or PyBOP.
- Increasing reaction time (12–24 hours) in DMF at 25°C.
- Incorporating 10% v/v DMSO as a cosolvent to improve solubility of bulky intermediates .
Q. What analytical techniques resolve diastereomers formed during derivatization?
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers, while X-ray crystallography confirms absolute configuration. For diastereomers, 2D-NMR (NOESY, COSY) identifies spatial interactions, such as H-2/H-4 coupling in the pyrrolidine ring .
Q. How should researchers address contradictions in reported Fmoc deprotection yields?
Discrepancies often arise from solvent choice (DMF vs. DCM) or piperidine concentration. Systematic screening using TLC or LC-MS to monitor deprotection efficiency is advised. For example, 30% piperidine in DMF may improve yields for sterically hindered derivatives .
Methodological Recommendations
- Aggregation Prevention : Incorporate 2% v/v HFIP in SPPS to disrupt hydrophobic interactions caused by the benzyl group .
- Stability Testing : Monitor hydrolytic degradation via LC-MS at pH 7.4 (PBS buffer, 37°C) over 72 hours .
- Scale-Up Synthesis : Use continuous-flow reactors with in-line IR monitoring for real-time reaction control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
